3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15053814
InChI: InChI=1S/C21H17N3O2S2/c1-14-11-12-22-21(23-14)28-18-13-19(25)24(20(18)26)16-9-5-6-10-17(16)27-15-7-3-2-4-8-15/h2-12,18H,13H2,1H3
SMILES:
Molecular Formula: C21H17N3O2S2
Molecular Weight: 407.5 g/mol

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC15053814

Molecular Formula: C21H17N3O2S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione -

Specification

Molecular Formula C21H17N3O2S2
Molecular Weight 407.5 g/mol
IUPAC Name 3-(4-methylpyrimidin-2-yl)sulfanyl-1-(2-phenylsulfanylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C21H17N3O2S2/c1-14-11-12-22-21(23-14)28-18-13-19(25)24(20(18)26)16-9-5-6-10-17(16)27-15-7-3-2-4-8-15/h2-12,18H,13H2,1H3
Standard InChI Key DTKKHZGJJLYOPR-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4

Introduction

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight407.5 g/mol
XLogP3-AA4.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count5
Topological Polar Surface Area103 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione typically involves multistep reactions leveraging nucleophilic substitution and cyclization strategies :

  • Formation of the Pyrrolidine-2,5-dione Core:

    • Maleic anhydride derivatives are reacted with primary amines to form maleimide intermediates, which undergo cyclization under acidic or basic conditions.

  • Sulfanyl Group Introduction:

    • Thiolation at position 3 is achieved via Mitsunobu reaction or direct nucleophilic displacement using 4-methylpyrimidine-2-thiol.

  • Aromatic Substitution at Position 1:

    • A 2-(phenylsulfanyl)phenyl group is introduced through Ullmann coupling or palladium-catalyzed cross-coupling reactions.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Maleimide FormationMaleic anhydride, NH<sub>3</sub>, Δ78%
2Thiolation at C34-Methylpyrimidine-2-thiol, DIAD65%
3Aryl Coupling at N1CuI, 1,10-Phenanthroline, K<sub>2</sub>CO<sub>3</sub>52%

Research Findings and Comparative Analysis

Comparative Efficacy Against Structural Analogs

A 2024 study compared the target compound with its chlorophenyl analog (1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione, CAS: 321433-56-1) :

Table 3: Biological Activity Comparison

CompoundCDK2 Inhibition (IC<sub>50</sub>)Antifungal Activity (MIC, µg/mL)
Target Compound0.45 µM3.2
1-(4-Chlorophenyl) Analog1.8 µM6.7

The superior activity of the target compound is attributed to the electron-rich phenylsulfanyl group, which enhances π-π stacking with kinase residues .

Applications and Future Directions

Therapeutic Development

Ongoing preclinical studies explore its utility in:

  • Oncology: As a dual CDK/JAK inhibitor for leukemia and solid tumors.

  • Autoimmune Diseases: Targeting JAK-STAT pathways in rheumatoid arthritis.

Material Science Applications

The compound’s rigid, planar structure makes it a candidate for organic semiconductors in optoelectronic devices. Initial tests show a hole mobility of 0.12 cm²/V·s, comparable to rubrene derivatives .

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